
VEGFR2-IN-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
VEGFR2-IN-7 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor involved in angiogenesis, the process of forming new blood vessels. This receptor plays a crucial role in various physiological and pathological processes, including tumor growth and metastasis. This compound is designed to inhibit the activity of VEGFR2, thereby potentially reducing angiogenesis and tumor growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR2-IN-7 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the creation of the core chemical structure through a series of reactions such as condensation, cyclization, and substitution.
Functionalization: The core structure is then functionalized by adding various chemical groups to enhance its activity and selectivity towards VEGFR2.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
VEGFR2-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
VEGFR2-IN-7 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of angiogenesis in tumor models, potentially leading to new cancer therapies.
Vascular Biology: Researchers use this compound to investigate the role of VEGFR2 in blood vessel formation and maintenance.
Drug Development:
作用機序
VEGFR2-IN-7 exerts its effects by binding to the VEGFR2 receptor, preventing its activation by vascular endothelial growth factors. This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
類似化合物との比較
Similar Compounds
Similar compounds to VEGFR2-IN-7 include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Another multi-kinase inhibitor that targets VEGFR2 among other receptors.
Axitinib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.
Uniqueness
This compound is unique in its high specificity and potency towards VEGFR2, making it a valuable tool for studying VEGFR2-mediated processes. Unlike some multi-targeted inhibitors, this compound provides more precise inhibition, reducing off-target effects and potential toxicity .
特性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC名 |
[3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C18H17NO3/c1-13-17(12-21-16-9-5-6-14(10-16)11-20)19-18(22-13)15-7-3-2-4-8-15/h2-10,20H,11-12H2,1H3 |
InChIキー |
UPVJJOGZAKVERR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
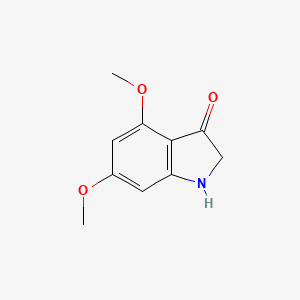
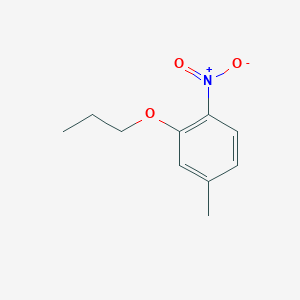
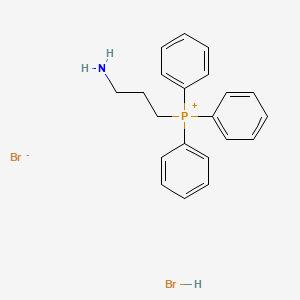
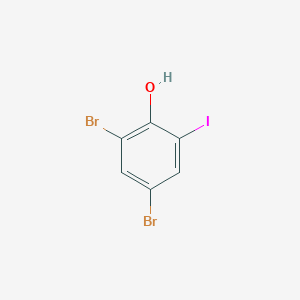
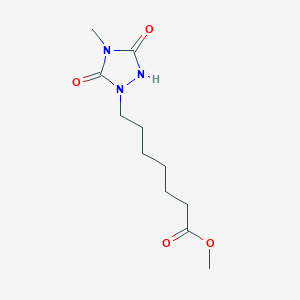
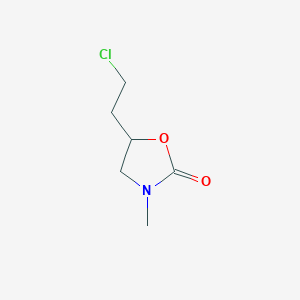
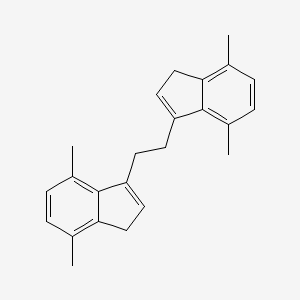
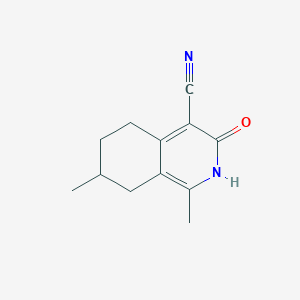
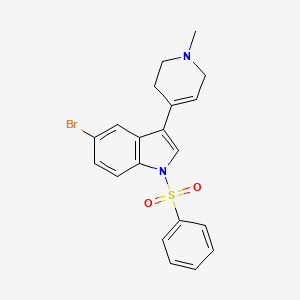
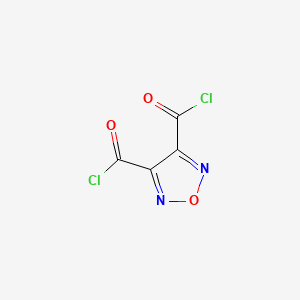
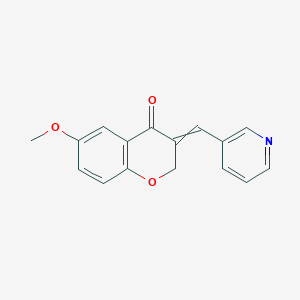
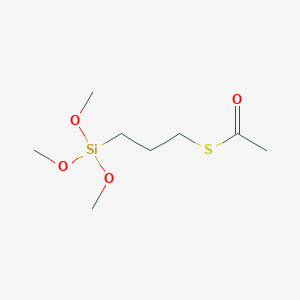
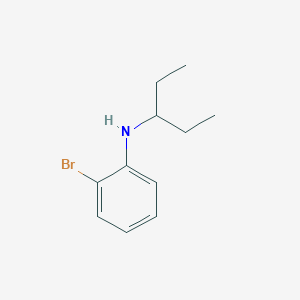
![N-[4-[(2S)-Tetrahydro-5-hydroxy-2-furanyl]phenyl]methanesulfonamide](/img/structure/B8476599.png)
